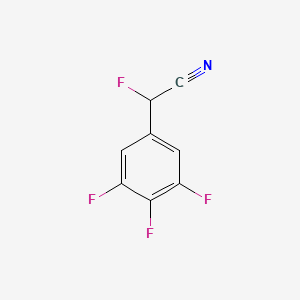
2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile: is an organic compound with the molecular formula C8H3F4N It is characterized by the presence of a nitrile group (-CN) attached to a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile typically involves the reaction of 3,4,5-trifluorobenzyl chloride with potassium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield the desired nitrile compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The aromatic ring can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products:
Substitution: Formation of azides or ethers.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or quinones.
Scientific Research Applications
Chemistry: 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of novel pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound to investigate the interactions of fluorinated molecules with enzymes and receptors .
Medicine: The compound’s potential as a precursor in the synthesis of fluorinated drugs is of significant interest. Fluorinated drugs often exhibit enhanced metabolic stability and bioavailability, making them valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2,4,5-Trifluorophenylacetonitrile
- 2-Fluoro-3-(trifluoromethyl)benzonitrile
- 3,4,5-Trifluorobenzonitrile
Comparison: 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the same carbon atom. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, 2,4,5-Trifluorophenylacetonitrile lacks the additional fluorine atom on the nitrile-bearing carbon, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C8H3F4N |
|---|---|
Molecular Weight |
189.11 g/mol |
IUPAC Name |
2-fluoro-2-(3,4,5-trifluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H3F4N/c9-5-1-4(7(11)3-13)2-6(10)8(5)12/h1-2,7H |
InChI Key |
UOWIZYHBNOESEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



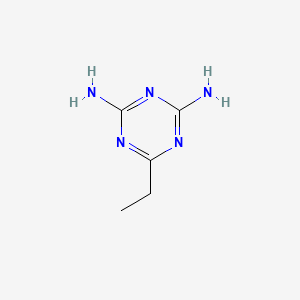
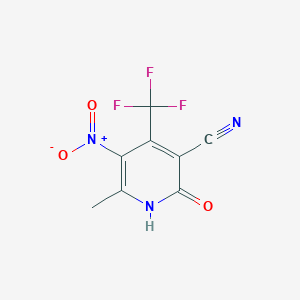

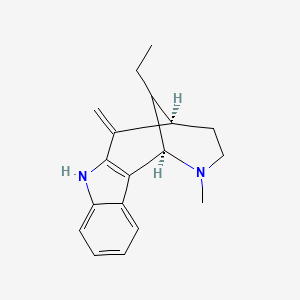

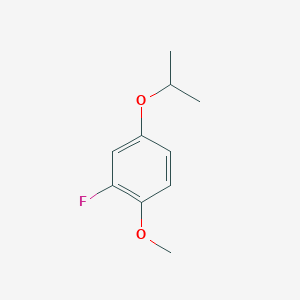

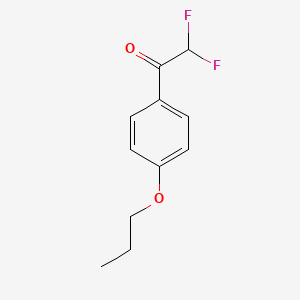
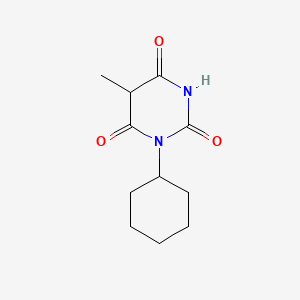
![Perfluoro-n-[1,2,3,4-13C4]-octanoic acid](/img/structure/B14758538.png)
![N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine](/img/structure/B14758546.png)
![2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14758557.png)
![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
